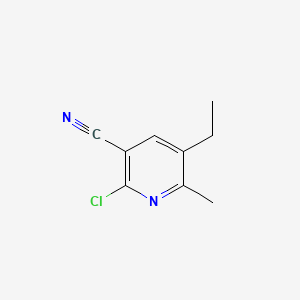

2-Chloro-3-cyano-5-ethyl-6-methylpyridine

Descripción general

Descripción

2-Chloro-3-cyano-5-ethyl-6-methylpyridine (CEMP) is a pyridine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CEMP is a versatile molecule that has been synthesized using various methods and has been used in numerous scientific research studies.

Aplicaciones Científicas De Investigación

Synthesis and Procoagulatory Activity

2-Chloro-3-cyano-5-ethyl-6-methylpyridine has been utilized in the synthesis of certain aminoalkanecarboxylic acids. These products have demonstrated significant procoagulatory activity, indicating potential applications in coagulation-related medical research (Kon'shin et al., 2009).

Intermediate in Medicines and Pesticides

This chemical serves as an important intermediate in the production of various medicines and pesticides. Its purification process, which includes extraction, distillation, and chromatography, is critical for achieving high purity, essential for its effective use in pharmaceutical and agricultural applications (Su Li, 2005).

Development of Cyanopyridinethiones and Thieno[2,3-b]pyridines

The compound plays a role in synthesizing new cyanopyridinethiones, which act as synthons for creating thieno[2,3-b]pyridines with anticipated biological activities. These synthesized compounds have the potential for various biological applications, which may include pharmaceutical research (Mohamed et al., 2007).

In Synthesis of Antioxidants

2-Chloro-3-cyano-5-ethyl-6-methylpyridine has been involved in synthesizing 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant. This indicates its role in developing compounds that can inhibit or reduce oxidation, a significant factor in various medical and chemical processes (Yao Xing-sheng, 2007).

As a Key Intermediate in Other Syntheses

This compound is a key intermediate in synthesizing various other chemicals, such as 2-chloro-3-amino-4-methylpyridine, which has wide applications in further chemical synthesis and drug development (Zhao et al., 2013).

In the Preparation of Nicotine Insecticides

It is an essential intermediate in the preparation of 2-chloro-5-methylpyridine, used to synthesize nicotine insecticides like imidacloprid and acetamiprid. This highlights its importance in the agricultural sector, particularly in pest control (Fu-Ning Sang et al., 2020).

Propiedades

IUPAC Name |

2-chloro-5-ethyl-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-3-7-4-8(5-11)9(10)12-6(7)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAOWSZWDCTPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1C)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-cyano-5-ethyl-6-methylpyridine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2856848.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2856849.png)

![Methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856850.png)

![(E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2856855.png)

![3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2856857.png)

![4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine](/img/structure/B2856863.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2856866.png)

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2856867.png)